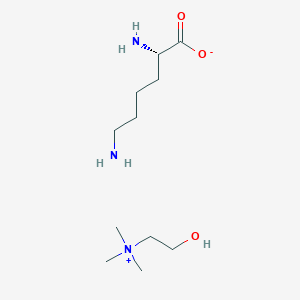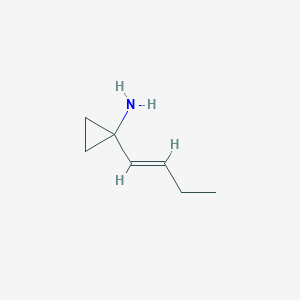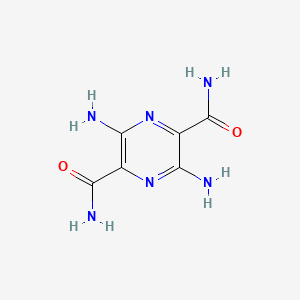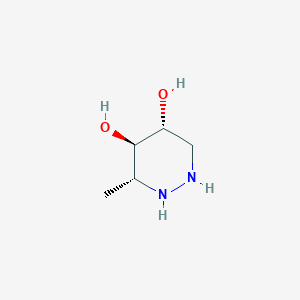
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,1’H-[2,2’-Biindole]-5,5’,6,6’-tetraol is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a nitrogen atom in the ring structure, which are known for their significant biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
準備方法
The synthesis of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol typically involves multi-step organic reactions. One common synthetic route includes the coupling of two indole units followed by hydroxylation at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens, alkyl, or acyl groups can be introduced at specific positions using reagents like halogens, alkyl halides, or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced indole compounds.
科学的研究の応用
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable molecule in drug discovery and development.
Medicine: It is explored for its potential therapeutic applications, including its role as an enzyme inhibitor, receptor modulator, and in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors, dyes, and pigments, due to its unique electronic and optical properties.
作用機序
The mechanism of action of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist.
類似化合物との比較
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol can be compared with other similar compounds, such as:
1H,1’H-2,2’-Biindole: A simpler indole derivative with similar structural features but lacking the hydroxyl groups.
3,3’-Biindole-2,2’-dione: Another indole derivative with different functional groups and properties.
Indole-3-carbinol: A well-known indole derivative with significant biological activities and applications in cancer prevention and treatment.
The uniqueness of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
98192-27-9 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C16H12N2O4/c19-13-3-7-1-11(17-9(7)5-15(13)21)12-2-8-4-14(20)16(22)6-10(8)18-12/h1-6,17-22H |
InChIキー |
JOKGEXDXSDUJIL-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(NC2=CC(=C1O)O)C3=CC4=CC(=C(C=C4N3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)



![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)



![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)

